molecular formula C29H38FN3O6 B12418565 Mc-Dexamethasone

Mc-Dexamethasone

Cat. No.: B12418565
M. Wt: 543.6 g/mol
InChI Key: XIJUSUBFGKYFLV-ODHRWBNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dexamethasone involves multiple steps, starting from the basic steroid structure. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and methylating agents like methyl iodide in the presence of a strong base .

Industrial Production Methods

Industrial production of dexamethasone often employs large-scale chemical synthesis techniques, ensuring high yield and purity. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) to monitor the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Dexamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of dexamethasone, such as 11-keto dexamethasone, dexamethasone alcohol, and fluorinated or methylated dexamethasone .

Scientific Research Applications

Dexamethasone has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dexamethasone is unique due to its high potency and long duration of action compared to other glucocorticoids. Its fluorination at the 9α position and methylation at the 16α position enhance its anti-inflammatory and immunosuppressant effects, making it a preferred choice for treating severe inflammatory conditions .

Properties

Molecular Formula

C29H38FN3O6

Molecular Weight

543.6 g/mol

IUPAC Name

1-[3-[(2E)-2-[1-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethylidene]hydrazinyl]propyl]pyrrole-2,5-dione

InChI

InChI=1S/C29H38FN3O6/c1-17-13-21-20-6-5-18-14-19(35)9-10-26(18,2)28(20,30)23(36)15-27(21,3)29(17,39)22(16-34)32-31-11-4-12-33-24(37)7-8-25(33)38/h7-10,14,17,20-21,23,31,34,36,39H,4-6,11-13,15-16H2,1-3H3/b32-22+/t17-,20+,21+,23+,26+,27+,28+,29+/m1/s1

InChI Key

XIJUSUBFGKYFLV-ODHRWBNGSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(/C(=N/NCCCN5C(=O)C=CC5=O)/CO)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=NNCCCN5C(=O)C=CC5=O)CO)O)C)O)F)C

Origin of Product

United States

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